molecular formula C11H19Cl2N3 B1402567 4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride CAS No. 1361115-25-4

4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride

Cat. No. B1402567
M. Wt: 264.19 g/mol
InChI Key: CMOJIFDUANFALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride is based on a pyrimidine ring, which is present in various biomolecules such as DNA and RNA bases, amino acids, vitamins, etc . Additionally, many clinically used drugs including methotrexate and risperidone contain the pyrimidine heterocyclic scaffold as well .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Hybrid Catalysts in Pyrimidine Synthesis

Pyrimidine scaffolds, including those structurally related to 4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine, are pivotal in the pharmaceutical industry due to their bioavailability and broad synthetic applications. Research by (Parmar et al., 2023) discusses the application of hybrid catalysts for the synthesis of pyrimidine scaffolds, indicating the importance of these compounds in medicinal chemistry.

Anti-inflammatory Activities of Pyrimidines

Pyrimidine derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory properties. A review by (Rashid et al., 2021) summarizes recent developments in the synthesis and study of pyrimidines' anti-inflammatory effects, suggesting potential applications in treating inflammation-related conditions.

Pyrimidine-Based Optical Sensors

Pyrimidine derivatives are also utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for optical sensor applications. Jindal and Kaur (2021) provide an overview of pyrimidine-based optical sensors, showcasing their significance in biological and medicinal applications (Jindal & Kaur, 2021).

Pyrimidines as Anti-Alzheimer's Agents

The therapeutic potential of pyrimidine derivatives extends to neurological disorders such as Alzheimer's disease. Das et al. (2021) review the structural activity relationship of pyrimidine derivatives as anti-Alzheimer's agents, indicating their promising role in developing treatments for neurological disorders (Das et al., 2021).

Future Directions

Piperidine derivatives, including 4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride, have significant potential in the field of drug discovery due to their diverse biological activities . They can be considered as privileged scaffolds in drug discovery for the treatment of various diseases . Future research may focus on exploring their potential applications in more depth.

properties

IUPAC Name

4,6-dimethyl-2-piperidin-3-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c1-8-6-9(2)14-11(13-8)10-4-3-5-12-7-10;;/h6,10,12H,3-5,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOJIFDUANFALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCNC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride
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4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride
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4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride
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4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride
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4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 6
4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride

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